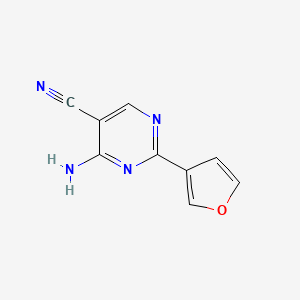

4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a furan-3-yl substituent at position 2 and an amino group at position 4. Pyrimidine-5-carbonitriles are recognized for their diverse biological activities, including antimicrobial and antitubercular properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with cyanoacetic acid derivatives in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: N-substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of novel materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an ATP mimetic, inhibiting tyrosine kinases by binding to the ATP-binding site of the enzyme. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrimidine-5-carbonitrile derivatives vary primarily in substituents at positions 2 and 6. Key analogs include:

Key Observations :

- Electron-Donating Groups (EDGs): 6g (dimethylamino) and 6h (methoxy) improve solubility and may modulate pharmacokinetics .

Physical and Spectroscopic Properties

Analysis :

- The furan substituent likely lowers the melting point compared to methylthio derivatives (240–243°C) due to reduced molecular symmetry.

- IR spectra consistently show C≡N stretches near 2200 cm⁻¹, confirming the nitrile group .

Biological Activity

4-Amino-2-(furan-3-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a furan ring and a pyrimidine structure, which contribute to its diverse chemical reactivity and biological interactions. Research has explored its applications as an enzyme inhibitor and its potential as an anticancer and antiviral agent.

The molecular formula of this compound is C9H7N3O with a molecular weight of approximately 171.16 g/mol. The compound consists of an amino group at the 4-position, a furan moiety at the 2-position, and a carbonitrile group at the 5-position of the pyrimidine ring, which enhances its reactivity and interaction with biological targets.

The mechanism of action for this compound is largely dependent on its specific biological context. It is hypothesized to act by binding to various enzymes or receptors, thereby inhibiting their activity. The interactions often involve key proteins involved in cell signaling pathways, metabolic processes, or DNA repair mechanisms.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several human cancer cell lines, including:

These findings suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral activity. Preliminary studies indicate that it may inhibit viral replication by targeting specific viral enzymes or cellular pathways critical for viral life cycles.

Case Studies

- Inhibition of PI3K Pathway : A study highlighted the potential of pyrimidine derivatives in inhibiting phosphatidylinositol 3-kinase (PI3K), particularly PI3Kγ, which is implicated in various cancers and inflammatory diseases . The structural similarities between these compounds and this compound suggest it may possess similar inhibitory effects.

- Multicomponent Reactions : Research involving multicomponent reactions has demonstrated the synthesis of various pyrimidine derivatives, including those related to this compound, showing promising bioactivity against cancer cell lines through MTT assays .

Comparative Analysis

When compared to other similar compounds, such as 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile , this compound displays unique properties due to the specific arrangement of functional groups which enhance binding affinity and selectivity towards biological targets.

| Compound Name | Unique Features |

|---|---|

| This compound | Exhibits strong anticancer activity |

| 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile | Similar structure but different biological activity |

Properties

Molecular Formula |

C9H6N4O |

|---|---|

Molecular Weight |

186.17 g/mol |

IUPAC Name |

4-amino-2-(furan-3-yl)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C9H6N4O/c10-3-7-4-12-9(13-8(7)11)6-1-2-14-5-6/h1-2,4-5H,(H2,11,12,13) |

InChI Key |

NVZZISWNTBWKHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C2=NC=C(C(=N2)N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.